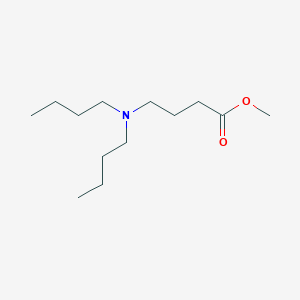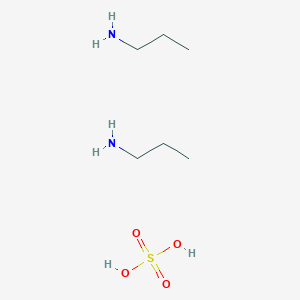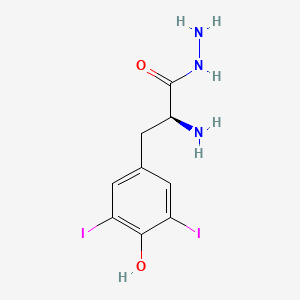![molecular formula C15H21ClN2O2 B14452279 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one CAS No. 77368-18-4](/img/structure/B14452279.png)
2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one is a chemical compound that belongs to the class of piperazine derivatives. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. The structure of this compound includes a piperazine ring substituted with a 2-ethoxyphenyl group and a 2-chloropropanone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one typically involves the reaction of 1-(2-ethoxyphenyl)piperazine with 2-chloropropanone under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the presence of a base like sodium hydroxide to facilitate the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new therapeutic agents, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact molecular pathways involved may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: These compounds share a similar piperazine core structure and have been studied for their potential therapeutic applications.
Perphenazine: A tranquilizer with a similar piperazine structure, used primarily in the treatment of psychotic disorders.
(RS)-2-[2-[4-(2-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxyacetic acid dihydrochloride: Another piperazine derivative with potential pharmacological applications.
Uniqueness
2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
77368-18-4 |
|---|---|
Molecular Formula |
C15H21ClN2O2 |
Molecular Weight |
296.79 g/mol |
IUPAC Name |
2-chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C15H21ClN2O2/c1-3-20-14-7-5-4-6-13(14)17-8-10-18(11-9-17)15(19)12(2)16/h4-7,12H,3,8-11H2,1-2H3 |
InChI Key |
PQPYEZNOWGEXGD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C(C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)



![[4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride](/img/structure/B14452226.png)



![Zinc bis[tris(trimethylsilyl)methanide]](/img/structure/B14452242.png)

![8-Fluoro-2-(pyridin-2-yl)-1,2-dihydro-3H-pyrazolo[4,3-c]quinolin-3-one](/img/structure/B14452256.png)



